Oligopeptide-68

MITF inhibition melanogenesis transcription regulation tyrosinase protein level reduction

Oligopeptide-68 (CAS 1206525-47-4; sequence H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH) is a synthetic 10-amino-acid linear peptide that functions as a transforming growth factor-beta (TGF-β) biomimetic. Unlike conventional small-molecule tyrosinase inhibitors, Oligopeptide-68 acts upstream by binding to TGF-β receptors on melanocyte surfaces, triggering RAS/ERK signaling that down-regulates microphthalmia-associated transcription factor (MITF) — the master transcriptional regulator of melanogenesis.

Molecular Formula C62H91N17O21
Molecular Weight 1410.5 g/mol
Cat. No. B15540794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOligopeptide-68
Molecular FormulaC62H91N17O21
Molecular Weight1410.5 g/mol
Structural Identifiers
InChIInChI=1S/C62H91N17O21/c1-6-30(4)50(78-56(94)40(21-32-13-15-34(82)16-14-32)74-55(93)42(23-48(86)87)71-47(85)27-69-52(90)37(70-46(84)25-63)12-9-19-67-62(65)66)59(97)76-41(22-33-26-68-36-11-8-7-10-35(33)36)54(92)77-44(28-80)58(96)73-39(20-29(2)3)53(91)75-43(24-49(88)89)57(95)79-51(31(5)81)60(98)72-38(61(99)100)17-18-45(64)83/h7-8,10-11,13-16,26,29-31,37-44,50-51,68,80-82H,6,9,12,17-25,27-28,63H2,1-5H3,(H2,64,83)(H,69,90)(H,70,84)(H,71,85)(H,72,98)(H,73,96)(H,74,93)(H,75,91)(H,76,97)(H,77,92)(H,78,94)(H,79,95)(H,86,87)(H,88,89)(H,99,100)(H4,65,66,67)
InChIKeyHPPYJXKCLMBZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Oligopeptide-68 (Beta-White): Procurement-Grade TGF-β Biomimetic Peptide for Skin Brightening & Depigmentation Formulations


Oligopeptide-68 (CAS 1206525-47-4; sequence H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH) is a synthetic 10-amino-acid linear peptide that functions as a transforming growth factor-beta (TGF-β) biomimetic [1]. Unlike conventional small-molecule tyrosinase inhibitors, Oligopeptide-68 acts upstream by binding to TGF-β receptors on melanocyte surfaces, triggering RAS/ERK signaling that down-regulates microphthalmia-associated transcription factor (MITF) — the master transcriptional regulator of melanogenesis. This results in coordinated suppression of tyrosinase, TRP-1, and TRP-2 at both protein and mRNA levels, thereby inhibiting both constitutive (genetically determined) and facultative (UV-induced, α-MSH-driven) pigmentation pathways [2]. The peptide is typically supplied as an acetate salt (C₆₂H₉₁N₁₇O₂₁, MW 1410.49 g/mol) with purity ≥95% and is formulated in liposomal encapsulation for enhanced skin penetration [1].

Why Arbutin, Kojic Acid, or Vitamin C Cannot Substitute for Oligopeptide-68 in High-Performance Depigmenting Formulations


Generic substitution fails because Oligopeptide-68 operates at a fundamentally different regulatory level than conventional depigmenting agents. Arbutin, kojic acid, hydroquinone, and vitamin C all act primarily as direct tyrosinase enzyme inhibitors — competing with tyrosine at the catalytic site or chelating copper cofactors — which addresses only a single downstream node in the melanogenic pathway [1]. In contrast, Oligopeptide-68 functions as a TGF-β biomimetic that suppresses MITF, the transcription factor controlling expression of tyrosinase, TRP-1, TRP-2, and melanosome structural proteins [2]. This upstream intervention simultaneously silences multiple melanogenic effectors, abrogates both constitutive and facultative pigmentation pathways, and produces progressive, cumulative clinical effects over time (L* increase from 1.9% at day 28 to 2.9% at day 56) [3]. A simple tyrosinase inhibitor cannot recapitulate this coordinated multi-target transcriptional regulation. Substituting with arbutin or kojic acid thus loses the dual-pathway coverage and the temporal accumulation of effect that distinguishes Oligopeptide-68-based formulations.

Oligopeptide-68: Quantified Differential Evidence Against Arbutin, Kojic Acid, Vitamin C, and Hydroquinone — A Procurement Decision Guide


Upstream MITF Transcriptional Suppression vs Downstream Single-Enzyme Tyrosinase Inhibition: Mechanistic Quantification

Oligopeptide-68 suppresses MITF protein levels within 30 minutes of treatment at 0.1 μg/mL in B16-F10 melanoma cells, with consequent reduction in tyrosinase, TRP-1, and TRP-2 protein levels, mediated through ERK1/2 phosphorylation [1]. By contrast, arbutin exhibits an IC₅₀ of 5.8 mM for human tyrosinase and inhibits the enzyme directly without affecting MITF or tyrosinase mRNA expression [2]. Kojic acid acts as a copper chelator with an IC₅₀ of 146.2 μM for human tyrosinase, again operating exclusively at the enzyme level [2]. The quantitative mechanistic distinction is that Oligopeptide-68 reduces the total cellular pool of tyrosinase protein (via MITF downregulation), whereas arbutin and kojic acid only inhibit the catalytic activity of existing enzyme molecules without reducing their abundance. This upstream effect was confirmed at the transcriptional level: Oligopeptide-68 dose-dependently abolished α-MSH-induced MITF, TRP-1, and TRP-2 gene expression in B16-F10 cells, an effect not observed with direct enzyme inhibitors [1].

MITF inhibition melanogenesis transcription regulation tyrosinase protein level reduction TRP-1/TRP-2 suppression

Head-to-Head Clinical Comparison: Oligopeptide-68 + DAB Formulation vs 4% Hydroquinone in Facial Melasma

In a randomized, double-blind, 12-week comparative study of 40 female melasma patients, a combination formulation containing TGF-β1 biomimetic Oligopeptide-68 plus diacetyl boldine (DAB) was directly compared against 2% and 4% hydroquinone cream on sun-protected normal skin [1]. By week 12, the Oligopeptide-68-containing formulation demonstrated efficacy that was either equal to or superior to 4% hydroquinone in pigment reduction. Objective MASI (Melasma Area and Severity Index) scoring with instrumentally graded darkness showed statistically significant improvement from baseline at both week 6 and week 12 (P < 0.05) [1]. Patient-reported outcomes: 76.3% of subjects graded themselves as moderately improved, 2.6% markedly improved, and 21.1% slightly improved. Importantly, no severe adverse reactions occurred, whereas 4% hydroquinone is associated with ochronosis risk, irritation, and cytotoxic effects with prolonged use [1]. The study concluded: 'Each formula showed either more efficacy or exerted faster action on pigment reduction than HQ' [1].

melasma treatment hydroquinone comparator MASI score randomized double-blind clinical trial

In Vitro α-MSH-Induced Melanogenesis Abrogation: Dose-Dependent Melanin Content Reduction in B16-F10 Melanoma Cells

In B16-F10 murine melanoma cells stimulated with α-MSH (100 ng/mL), Oligopeptide-68 produced dose-dependent inhibition of melanin synthesis over 4 days of treatment [1]. At the highest tested concentration (10 mg/mL), Oligopeptide-68 reduced melanin content to levels slightly below the unstimulated baseline, demonstrating abrogation of both α-MSH-induced facultative pigmentation and constitutive melanin production [1]. This dual-pathway suppression is not achievable with arbutin, which at its effective concentration (5 mM) reduces melanin content to approximately 70% of control in B16F10 cells [2], nor with ascorbic acid (vitamin C), which achieves approximately 44% melanin inhibition at 20 μg/mL in comparable assay systems [3]. While direct numerical comparison is confounded by differing assay conditions (α-MSH stimulus concentration, treatment duration, cell passage), the qualitative differentiation is clear: Oligopeptide-68 uniquely reduces melanin below constitutive baseline, indicating suppression of both stimulated and basal pigmentation, whereas conventional inhibitors typically only partially attenuate stimulated melanogenesis [1].

α-MSH melanin stimulation B16-F10 melanin assay dose-response melanin inhibition constitutive vs facultative pigmentation

Progressive Clinical Whitening Kinetics: L* Parameter and Dermatologist-Assessed Darkness Reduction Over 56 Days

In a clinical study of 23 healthy Asian women (ages 33-55) with at least one hyperpigmented spot, application of encapsulated Oligopeptide-68 serum twice daily for 56 days produced a statistically significant, progressive increase in the L* colorimetric parameter (perceived skin brightness), from +1.9% at day 28 to +2.9% at day 56 relative to baseline [1]. Concurrent dermatologist assessment using a standardized 1-10 darkness scale documented an average darkness reduction of 21% at day 28 that continued to accumulate, reaching 30% at day 56, confirming a building rather than plateauing effect over time [1]. A separate clinical study (n=25, ages 33-55) using a 0.005% Oligopeptide-68 cream twice daily for 28 days reported that 90% of subjects exhibited improved skin tone and reduced spots . By comparison, arbutin at typical cosmetic use concentrations (2-4%) typically requires 8-12 weeks to produce visible spot lightening and does not demonstrate the continued progressive accumulation seen with Oligopeptide-68; vitamin C derivatives (e.g., 3-O-cetyl ascorbic acid) produced measurable spot lightening over 8 weeks but without quantified L* trajectory data comparable to the Oligopeptide-68 study [2].

skin lightness L* parameter colorimetric skin measurement clinical whitening kinetics progressive depigmentation

Low Effective Concentration and Favorable Safety Profile: Oligopeptide-68 at 0.005% vs Standard Tyrosinase Inhibitor Concentrations

Oligopeptide-68 achieves clinically measurable skin brightening and spot reduction at a concentration of 0.005% (50 ppm) in topical formulations, as demonstrated by the 90% subject improvement rate over 28 days . This is 400-800 times lower than typical effective concentrations of arbutin (2-4%, i.e., 20,000-40,000 ppm) [1] and 200-400 times lower than typical kojic acid concentrations (1-2%) [1]. The safety profile further differentiates Oligopeptide-68: in the Pratchyapurit et al. (2016) clinical trial, the Oligopeptide-68-containing formulation produced no severe adverse reactions over 12 weeks of application, with only temporary mild skin reactions reported [2]. This contrasts with hydroquinone (associated with exogenous ochronosis, irritant contact dermatitis, and cytotoxicity with prolonged use), kojic acid (sensitization and contact dermatitis at concentrations above 1%), and arbutin (potential hydrolysis to hydroquinone by skin microflora) [1]. The complete ocular and cutaneous tolerance evaluation of Oligopeptide-68 showed an excellent safety profile (data referenced in Loing & Lacasse, 2010) [3].

effective concentration cosmetic safety profile low-dose efficacy skin tolerance

Oligopeptide-68: Evidence-Backed Industrial Application Scenarios for Cosmetic Formulation Development and Procurement


Melasma-Targeted Cosmetic Formulations Requiring Medical-Grade Efficacy Without Prescription-Only Status

Oligopeptide-68 is uniquely positioned for cosmetic melasma products based on the Pratchyapurit et al. (2016) randomized controlled trial demonstrating that an Oligopeptide-68 + DAB combination produced pigment reduction equal to or better than 4% hydroquinone — the prescription gold standard — with a superior safety profile [1]. This evidence supports formulation of OTC cosmetic melasma treatments (creams, serums, ampoules) that can make substantiated efficacy claims without the regulatory restrictions of hydroquinone. The recommended incorporation level (0.005-0.02% encapsulated Oligopeptide-68) enables cost-effective production of premium-positioned melasma products with a clinical evidence dossier suitable for marketing claim substantiation and dermatologist recommendation programs [REFS-1, REFS-2].

Daily-Use Brightening Serums with Progressive Cumulative Whitening Effect Claims

The demonstrated progressive, non-plateauing whitening kinetics (L* increase from +1.9% at day 28 to +2.9% at day 56; darkness reduction from -21% to -30%) [2] support formulation of daily-use serums positioned on a 'cumulative brightening' claim platform — a procurement-relevant differentiator from conventional tyrosinase inhibitors that typically plateau within 4-8 weeks. Liposomal encapsulation of Oligopeptide-68, as utilized in the clinical studies, is essential for achieving skin penetration and sustained release; procurement specifications should therefore include encapsulated (liposomal) forms of the peptide [2]. The low effective concentration (0.005%) permits formulation in lightweight, aesthetically elegant serum textures suitable for Asian and global beauty markets where daily brightening serums represent the largest product category .

Post-Inflammatory Hyperpigmentation (PIH) Correction Products for Sensitive and Post-Procedure Skin

The dual-pathway mechanism of Oligopeptide-68 — inhibiting both constitutive pigmentation and inflammation/UV-induced facultative pigmentation through MITF suppression [2] — combined with an excellent safety and tolerability profile (no severe reactions in clinical trials) [1], positions this peptide for PIH correction formulations intended for use on sensitive, post-inflammatory, or post-procedure skin (e.g., after chemical peels, laser treatments, or acne resolution). Unlike hydroquinone (cytotoxic, contraindicated post-procedure) and kojic acid (sensitization risk), Oligopeptide-68 at 0.005-0.02% can be formulated into gentle, non-irritating correction products suitable for Fitzpatrick skin types III-VI where PIH risk is highest. The reflectance confocal microscopy study by Agozzino et al. (2020) provides additional clinical evidence for Oligopeptide-68-containing depigmenting complexes in melasma, with documented improvement at the cellular level without adverse reactions [3].

Anti-Aging + Brightening Hybrid Formulations Leveraging Oligopeptide-68's Multi-Functional Profile

Oligopeptide-68 is also reported as a bioactive peptide with anti-aging effects [4], enabling development of hybrid anti-aging/brightening formulations that address both pigmentation and skin aging in a single product. The peptide's TGF-β biomimetic mechanism — which activates RAS/ERK signaling and modulates MITF [2] — intersects with pathways relevant to cellular senescence and dermal extracellular matrix regulation. Formulators can combine Oligopeptide-68 (0.005-0.02%) with complementary peptide actives (e.g., matrixyl peptides for collagen stimulation, nonapeptide-1 for complementary melanin synthesis inhibition) to create premium multi-benefit products. The availability of Oligopeptide-68 in powder form (≥95% purity, CAS 1206525-47-4) from multiple GMP-certified manufacturers supports industrial-scale procurement and formulation development across a range of product formats including creams, serums, lotions, and ampoules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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